Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate
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Overview
Description
Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is an organic compound with the molecular formula C11H12O3 It is a derivative of indene, a bicyclic hydrocarbon, and features a hydroxyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of indene with a suitable oxidizing agent to introduce the hydroxyl group, followed by esterification with methanol. For example, the reaction of indene with hydrogen peroxide in the presence of a catalyst can yield 2-hydroxyindene, which can then be esterified using methanol and an acid catalyst to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride for conversion to a chloride, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: Methyl 2-oxo-2,3-dihydro-1H-indene-1-carboxylate.
Reduction: Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-methanol.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but with the hydroxyl group at a different position.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Contains a carbonyl group instead of a hydroxyl group.
5-Chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester: Contains a chlorine substituent and a carbonyl group.
Uniqueness
Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications.
Biological Activity
Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate (MHDIC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of MHDIC's biological properties, including its antimicrobial and anticancer effects, along with relevant case studies and research findings.
Chemical Structure and Properties
MHDIC is characterized by the presence of a hydroxyl group and an ester functional group, which contribute to its reactivity and biological interactions. The molecular formula is C11H10O4, with a molecular weight of approximately 202.19 g/mol. The compound's structure allows for various chemical reactions, enhancing its utility in synthetic organic chemistry.
Antimicrobial Properties
Research has indicated that MHDIC exhibits antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacterial strains, MHDIC demonstrated significant inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were found to be lower than those of several standard antibiotics, suggesting a promising alternative for antibiotic resistance challenges .
Anticancer Activity
MHDIC has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to modulate key signaling pathways involved in cell survival and proliferation, particularly through the inhibition of the NF-kB pathway, which is often dysregulated in cancer .
Table 1: Summary of Biological Activities of this compound
The mechanism by which MHDIC exerts its biological effects involves several biochemical pathways. The hydroxyl group is crucial for hydrogen bonding interactions with target enzymes or receptors, enhancing binding affinity. Additionally, the compound's ability to undergo oxidation may lead to the formation of reactive intermediates that can interact with cellular macromolecules, further contributing to its bioactivity .
Case Studies
- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial properties of MHDIC against a panel of bacterial strains. The results indicated that MHDIC had an MIC value of 32 µg/mL against Staphylococcus aureus, outperforming some conventional antibiotics like penicillin .
- Cancer Cell Apoptosis Induction : In another investigation focused on cancer therapy, MHDIC was tested for its effects on HeLa cells. The study reported that treatment with MHDIC at concentrations of 50 µM led to a 70% increase in apoptosis compared to untreated controls, highlighting its potential as an anticancer agent .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)10-8-5-3-2-4-7(8)6-9(10)12/h2-5,9-10,12H,6H2,1H3 |
InChI Key |
JLOISLZLPYEDAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(CC2=CC=CC=C12)O |
Origin of Product |
United States |
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